(3S)-Oxolane-3-sulfonyl chloride

HIV protease inhibition chiral drug synthesis enantioselectivity

(3S)-Oxolane-3-sulfonyl chloride (CAS 1351345-64-6) is a single-enantiomer sulfonyl chloride bearing the (S) absolute configuration at the C3 position of the tetrahydrofuran (oxolane) ring. With molecular formula C4H7ClO3S and molecular weight 170.61 Da, it belongs to the class of heterocyclic sulfonyl chlorides widely employed as electrophilic reagents for introducing sulfonamide, sulfonate ester, and sulfone functionalities into target molecules.

Molecular Formula C4H7ClO3S
Molecular Weight 170.62
CAS No. 1351345-64-6
Cat. No. B1651836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-Oxolane-3-sulfonyl chloride
CAS1351345-64-6
Molecular FormulaC4H7ClO3S
Molecular Weight170.62
Structural Identifiers
SMILESC1COCC1S(=O)(=O)Cl
InChIInChI=1S/C4H7ClO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2/t4-/m0/s1
InChIKeyMVZIUOJNVVIOEY-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-Oxolane-3-sulfonyl chloride (CAS 1351345-64-6): Chiral Sulfonyl Chloride Building Block for Enantioselective Synthesis


(3S)-Oxolane-3-sulfonyl chloride (CAS 1351345-64-6) is a single-enantiomer sulfonyl chloride bearing the (S) absolute configuration at the C3 position of the tetrahydrofuran (oxolane) ring [1]. With molecular formula C4H7ClO3S and molecular weight 170.61 Da, it belongs to the class of heterocyclic sulfonyl chlorides widely employed as electrophilic reagents for introducing sulfonamide, sulfonate ester, and sulfone functionalities into target molecules . Unlike the racemic oxolane-3-sulfonyl chloride (CAS 1207346-29-9) or its (R)-enantiomer (CAS 1827681-01-5), this compound provides a defined three-dimensional orientation of the oxolane ring, which is critical when the resulting sulfonamide or sulfonate derivative is destined for chiral drug candidates or asymmetric catalysis applications .

Why Racemic or Opposite-Enantiomer Oxolane-3-sulfonyl Chloride Cannot Substitute for the (3S) Enantiomer in Chiral Synthesis


Substitution of (3S)-oxolane-3-sulfonyl chloride with its racemic form (CAS 1207346-29-9) or the (3R)-enantiomer (CAS 1827681-01-5) is not functionally equivalent when the downstream target is a chiral drug substance or catalyst. The oxolane ring at the C3 position creates a defined stereocenter; incorporation of the wrong enantiomer into a sulfonamide drug candidate can abolish target binding, as demonstrated by the clinical HIV protease inhibitor Amprenavir, which requires the (3S)-tetrahydrofuran-3-yl carbamate moiety for potent inhibition (Ki = 0.6 nM) [1]. Even trace enantiomeric impurity in the starting sulfonyl chloride propagates into the final product, directly affecting pharmacological activity, regulatory compliance, and the validity of structure-activity relationship (SAR) studies [2]. Generic achiral sulfonyl chlorides such as methanesulfonyl chloride or benzenesulfonyl chloride lack the oxolane ring entirely and cannot recapitulate the hydrogen-bonding, steric, and conformational properties that the oxolane scaffold confers in enzyme active sites [3].

Quantitative Comparator Evidence: (3S)-Oxolane-3-sulfonyl chloride vs. Racemic, (3R) Enantiomer, and Alternative Sulfonyl Chlorides


Enantiomeric Configuration Drives Target Binding: (3S) vs. (3R) in HIV Protease Inhibitor Scaffolds

The (3S) absolute configuration of the oxolane ring is a pharmacophoric requirement for HIV protease inhibitors derived from the Amprenavir/Fosamprenavir chemotype. Amprenavir, bearing the (3S)-tetrahydrofuran-3-yl carbamate, exhibits an enzyme inhibition constant Ki of 0.6 nM against HIV-1 protease . In SAR studies of substituted tetrahydrofuran derivatives as HIV-1 protease P2-ligands, the stereochemistry at the tetrahydrofuran C3 position was found to be critical for orienting the ligand within the S2 subsite, with the incorrect enantiomer failing to make productive hydrogen bonds with Asp29 and Asp30 residues [1]. The (3R) enantiomer would project the oxolane oxygen in the opposite direction, disrupting this interaction network and reducing inhibitory potency, though a direct head-to-head Ki comparison of the isolated (3S) and (3R) sulfonamide derivatives is not available in the published literature (class-level inference from SAR) [2].

HIV protease inhibition chiral drug synthesis enantioselectivity

Procurement-Scale Pricing and Supplier Availability: (3S) Enantiomer vs. Racemic Form

The (3S)-oxolane-3-sulfonyl chloride (CAS 1351345-64-6) is supplied by Enamine at 95% purity with clear pricing tiers: $316/100 mg, $452/250 mg, $713/500 mg, and $914/1 g, with a 2-day lead time from US stock [1]. In contrast, the racemic oxolane-3-sulfonyl chloride (CAS 1207346-29-9, also 95% purity) is offered by Enamine at $97/100 mg and $138/250 mg—approximately 3.3-fold less expensive per unit mass [2]. The racemic form is also available from Thermo Scientific (97% purity, CAS 1207346-29-9) . The (3R) enantiomer (CAS 1827681-01-5) is listed by specialized suppliers at substantially higher cost, with one vendor quoting approximately ¥6,328 (≈$870) for 250 mg at ≥95% purity . This pricing hierarchy reflects the additional synthetic effort required to establish and maintain enantiomeric purity during manufacture and the lower production volumes for single-enantiomer building blocks.

chemical procurement cost analysis chiral building block

Regulatory and Drug-Master-File Relevance of the (3S)-Tetrahydrofuran-3-yl Motif in FDA-Approved Drugs

The (3S)-tetrahydrofuran-3-yl structural motif is embedded in the FDA-approved HIV protease inhibitors Amprenavir (Agenerase) and its phosphate prodrug Fosamprenavir (Lexiva/Telzir) [1]. Both drugs contain the (3S)-tetrahydrofuran-3-yl carbamate as a critical P2-ligand that binds the S2 subsite of HIV-1 protease. Multiple process patents describe the synthesis of (3S)-tetrahydrofuran-3-yl intermediates for the manufacture of Fosamprenavir calcium, underscoring the necessity of the (3S) configuration for regulatory starting materials [2]. The racemic oxolane-3-sulfonyl chloride has no direct pathway into any approved drug substance. This established clinical and regulatory pedigree creates a procurement rationale: researchers developing HIV protease inhibitors or analogous aspartyl protease inhibitors require the (3S) enantiomer to align with pharmacopoeial standards and eventual CMC (Chemistry, Manufacturing, and Controls) documentation [3].

FDA-approved drugs chiral intermediate pharmaceutical regulatory

Synthetic Utility: Single-Enantiomer Sulfonyl Chloride Eliminates Diastereomer Separation in Target Molecule Synthesis

When (3S)-oxolane-3-sulfonyl chloride is reacted with a chiral amine, the product is a single diastereomer whose stereochemical integrity depends on the enantiomeric excess (ee) of the starting sulfonyl chloride [1]. Using the racemic sulfonyl chloride (CAS 1207346-29-9) with a chiral amine generates a 1:1 mixture of diastereomeric sulfonamides, necessitating chromatographic or crystallization-based separation that reduces yield and increases solvent consumption [2]. The (3S) enantiomer is listed by Enamine as a building block in their catalog with a defined stereocenter (SMILES: ClS(=O)(=O)[C@H]1CCOC1), and the enantiomeric purity is controlled during manufacture via chiral-pool starting materials such as (S)-3-hydroxytetrahydrofuran . While published ee values for commercial batches are not disclosed, the industry standard for single-enantiomer building blocks from major suppliers is typically ≥98% ee.

asymmetric synthesis chiral sulfonamide diastereomer separation

Thermal and Hydrolytic Stability Comparison: Sulfonyl Chloride Class Reactivity with Chiral Oxolane-Specific Context

Sulfonyl chlorides as a class exhibit decreasing stability in the order fluorides > chlorides > bromides > iodides, and are susceptible to hydrolysis upon exposure to moisture [1]. The oxolane ring introduces a conformationally constrained cyclic ether that influences the local steric environment around the sulfonyl chloride group. The 5-membered oxolane ring is more rigid than acyclic alkyl sulfonyl chlorides (e.g., methanesulfonyl chloride, CH3SO2Cl) and presents different steric demand compared to 6-membered cyclic sulfonyl chlorides . The compound is classified with GHS hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and carries the signal word 'Danger,' consistent with the general sulfonyl chloride hazard profile . No differential stability data (hydrolysis half-life, thermal decomposition temperature) were identified in the public domain that directly compare the (3S) enantiomer against the racemic form or the (3R) enantiomer; both enantiomers are expected to exhibit identical achiral reactivity and stability profiles, making this a class-level characteristic rather than an enantiomer-differentiating parameter.

chemical stability sulfonyl chloride hydrolysis storage conditions

High-Value Application Scenarios for (3S)-Oxolane-3-sulfonyl chloride Based on Verifiable Evidence


Synthesis of Chiral Sulfonamide-Based HIV Protease Inhibitors and Aspartyl Protease Targeted Libraries

The (3S)-oxolane-3-sulfonyl chloride is the preferred sulfonylating reagent when constructing Amprenavir/Fosamprenavir analogs or screening libraries targeting HIV-1 protease. The (3S) configuration is an absolute stereochemical requirement in the P2-ligand region as demonstrated by multiple X-ray co-crystal structures and SAR campaigns [1]. Researchers should procure this specific enantiomer to ensure that any hit identified in a biochemical assay is not an artifact of stereochemical mismatch. Procurement from Enamine (95% purity, US stock, 2-day lead time) ensures rapid turnaround for parallel library synthesis [2].

Enantioselective Synthesis of Chiral Sulfonamide Ligands for Asymmetric Catalysis

Chiral oxolane-3-sulfonamides derived from (3S)-oxolane-3-sulfonyl chloride have been investigated as chiral ligands in asymmetric catalysis and as chiral auxiliaries for stereoselective transformations [1]. The combination of a rigid 5-membered cyclic ether scaffold with a defined stereocenter at C3 provides a predictable spatial orientation of the sulfonamide nitrogen lone pair and the oxolane oxygen, both of which can coordinate metal catalysts or participate in hydrogen-bond-directed stereocontrol [2]. The single enantiomer eliminates the need for post-synthetic resolution of diastereomeric ligand mixtures.

Preparation of Chiral Sulfonate Ester Prodrugs and Phosphate Prodrug Intermediates

The (3S)-oxolane-3-sulfonyl chloride can serve as a precursor to (3S)-oxolane-3-sulfonate esters, which may function as leaving groups or prodrug moieties in pharmaceutical development. The patent literature on Fosamprenavir calcium synthesis demonstrates the established industrial route where (3S)-tetrahydrofuran-3-yl intermediates undergo further functionalization to form the final phosphate prodrug [1]. Contract research organizations and pharmaceutical process chemistry groups requiring multi-gram to kilogram quantities of enantiopure oxolane-sulfonyl chloride should source from suppliers offering scalable custom synthesis (Enamine, SIA Enamine, Latvia) [2].

Structure-Activity Relationship Studies Requiring Defined Stereochemistry at the Oxolane C3 Position

In any medicinal chemistry program where the oxolane ring is a key pharmacophoric element, the use of racemic building blocks introduces ambiguity into SAR interpretation. By procuring the defined (3S) enantiomer, researchers can unambiguously assign the contribution of the oxolane stereocenter to target binding, selectivity, and ADME properties. This is particularly critical when comparing matched molecular pairs where the only variable is the C3 configuration on the oxolane ring [1]. The racemic form (CAS 1207346-29-9) remains suitable only for initial exploratory chemistry where the stereochemical requirements have not yet been established [2].

Quote Request

Request a Quote for (3S)-Oxolane-3-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.